molecular formula C7H4F2N2 B3043919 5-Amino-2,4-difluorobenzonitrile CAS No. 952285-54-0

5-Amino-2,4-difluorobenzonitrile

Cat. No.: B3043919
CAS No.: 952285-54-0
M. Wt: 154.12
InChI Key: CLXALIZDXHGGIK-UHFFFAOYSA-N
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Description

5-Amino-2,4-difluorobenzonitrile: is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, characterized by the presence of amino and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-difluorobenzonitrile typically involves the nitration of 2,4-difluorobenzonitrile followed by reduction. One common method includes the reduction of 2,4-difluorobenzonitrile using hydrogen and a catalyst such as Raney nickel . Another method involves the use of ruthenium precursor catalysts and diphosphine ligands .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,4-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and difluoro groups on the benzene ring make it susceptible to nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) are commonly used.

    Reduction Reactions: Hydrogen gas (H2) with catalysts like Raney nickel or palladium on carbon (Pd/C).

    Oxidation Reactions: Potassium permanganate (KMnO4) or nitric acid (HNO3).

Major Products Formed:

    Substitution Reactions: Products vary depending on the substituents introduced.

    Reduction Reactions: Formation of primary amines.

    Oxidation Reactions: Formation of nitro compounds.

Scientific Research Applications

Chemistry: 5-Amino-2,4-difluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand in binding studies and help elucidate the mechanisms of enzyme catalysis.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-2,4-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and difluoro groups on the benzene ring allow it to bind to enzymes and receptors, modulating their activity. The compound can inhibit or activate enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 4-Amino-2,5-difluorobenzonitrile
  • 2,5-Difluoro-4-aminobenzonitrile
  • 4-Cyano-2,5-difluoroaniline

Comparison: 5-Amino-2,4-difluorobenzonitrile is unique due to the specific positioning of the amino and difluoro groups on the benzene ring. This positioning affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-amino-2,4-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXALIZDXHGGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2,4-difluoro-5-nitrobenzonitrile (1.0 g, 5.43 mmol) and Pd/C 10% (0.1 g, 0.94 mmol) in MeOH (20 mL) was hydrogenated (balloon) for 5 hr. This was filtered and the solvent was removed. Flash chromatography on silica gel eluting with hexane containing 20% EtOAc gave 5-amino-2,4-difluorobenzonitrile (0.59 g) as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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